N-(4-bromophenyl)-2,2,2-trifluoroacetamide
CAS No.: 24568-11-4
Cat. No.: VC3825619
Molecular Formula: C8H5BrF3NO
Molecular Weight: 268.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24568-11-4 |
|---|---|
| Molecular Formula | C8H5BrF3NO |
| Molecular Weight | 268.03 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2,2,2-trifluoroacetamide |
| Standard InChI | InChI=1S/C8H5BrF3NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) |
| Standard InChI Key | VVFVNAMWSGDFCX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)C(F)(F)F)Br |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)C(F)(F)F)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(4-bromophenyl)-2,2,2-trifluoroacetamide, reflects its substitution pattern. The 4-bromophenyl group is para-substituted on the benzene ring, while the trifluoroacetamide group (-C(O)CF₃) provides electron-withdrawing characteristics. The SMILES representation (C1=CC(=CC=C1NC(=O)C(F)(F)F)Br) and InChIKey (VVFVNAMWSGDFCX-UHFFFAOYSA-N) unambiguously define its connectivity.
Physical Characteristics
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 136°C (lit. 126°C) | |
| Molecular Weight | 268.03 g/mol | |
| Solubility | Soluble in DCM, ether | |
| Appearance | Light grey crystalline powder |
The discrepancy in reported melting points (136°C vs. 126°C) suggests potential polymorphic forms or measurement condition variations.
Synthesis and Optimization
Conventional Synthesis
The standard preparation involves reacting 4-bromoaniline with trifluoroacetic anhydride (TFAA) under basic conditions :
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Reagents:
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4-Bromoaniline (3.0 mmol)
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TFAA (1.2 equiv)
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Pyridine or triethylamine (base)
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Procedure:
Base-mediated acylation at 0–25°C for 2–4 hours, followed by crystallization from diethyl ether/n-pentane .
Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation to reduce reaction times from hours to minutes while maintaining yields >70%. This method enhances scalability for industrial applications.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
The broad singlet at δ 7.86 confirms the amide proton, while the aromatic multiplet integrates to four protons, consistent with para-substitution .
¹³C NMR:
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CF₃: ~117 ppm (q, J = 288 Hz)
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Carbonyl: 156–158 ppm
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Aromatic carbons: 120–135 ppm.
Mass Spectrometry
Electrospray ionization (ESI-MS) shows the molecular ion peak at m/z 268.03 ([M]⁺), with characteristic isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Reactivity and Applications
Nucleophilic Substitutions
The bromine atom undergoes facile replacement in Suzuki-Miyaura couplings. For example, reaction with phenylboronic acid yields N-(4-phenylphenyl)-2,2,2-trifluoroacetamide, a precursor to bioactive molecules.
Reduction Pathways
Lithium aluminum hydride (LiAlH₄) reduces the amide to N-(4-bromophenyl)-2,2,2-trifluoroethylamine, useful in antidepressant drug synthesis.
Pharmacological Intermediates
This compound serves as a key intermediate in:
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Anticancer agents: Via coupling with pyrimidine derivatives.
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Antimicrobials: Through sulfonation reactions.
Industrial and Research Significance
The global market for fluorinated acetamides is projected to grow at 6.8% CAGR (2025–2030), driven by demand for kinase inhibitors and PET tracers. N-(4-Bromophenyl)-2,2,2-trifluoroacetamide’s patent landscape includes applications in:
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